molecular formula C7H16ClN B042450 3-chloro-N,N-diethylpropan-1-amine CAS No. 104-77-8

3-chloro-N,N-diethylpropan-1-amine

Cat. No. B042450
Key on ui cas rn: 104-77-8
M. Wt: 149.66 g/mol
InChI Key: WVUULNDRFBHTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456164B2

Procedure details

Diethyl-amine (7.27 ml, 70 mmol), acetone (15 ml, 3 vol), 5M NaOH solution (16.8 ml, 1.2 eq.) and 1-bromo-3-chloropropane (16.5 g, 105 mmol, 1.5 eq.) were reacted together according to general procedure A to give the title compound (6.2 g, 59%) as a colourless oil.
Quantity
7.27 mL
Type
reactant
Reaction Step One
Name
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[OH-].[Na+].Br[CH2:9][CH2:10][CH2:11][Cl:12]>CC(C)=O>[Cl:12][CH2:11][CH2:10][CH2:9][N:3]([CH2:4][CH3:5])[CH2:1][CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
7.27 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
16.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16.5 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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